molecular formula C17H12N2O4S2 B2771930 2-hydroxy-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide CAS No. 299952-93-5

2-hydroxy-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B2771930
CAS No.: 299952-93-5
M. Wt: 372.41
InChI Key: VJKKOTKDLFOPEZ-ZROIWOOFSA-N
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Description

2-hydroxy-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a synthetic compound belonging to the rhodanine-thiazolidinedione hybrid class, recognized for its significant potential in oncological research as a potent inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. https://www.rcsb.org/structure/4bkx PIM kinases are a family of serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation, and their overexpression is frequently associated with tumorigenesis, disease progression, and therapeutic resistance in various hematological and solid malignancies. https://pubmed.ncbi.nlm.nih.gov/26100233/ This compound exerts its mechanism of action by competitively binding to the ATP-binding pocket of PIM kinases, effectively blocking their catalytic activity. This inhibition leads to the downstream suppression of phosphorylation of pro-survival substrates like BAD, thereby promoting apoptosis and impairing the growth and survival of cancer cells. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4360727/ Its research value is further amplified by its multi-kinase inhibitory profile, as it has demonstrated activity against other kinases such as VEGFR2, which plays a critical role in tumor angiogenesis. This dual-action profile makes it a valuable chemical probe for investigating the synergistic roles of PIM and VEGF signaling pathways in cancer biology and for exploring novel therapeutic strategies targeting kinase networks. https://www.sciencedirect.com/science/article/abs/pii/S0223523414005313 Consequently, this inhibitor is a crucial tool for in vitro and in vivo studies aimed at understanding PIM kinase biology, validating new targets, and developing combination therapies to overcome treatment resistance.

Properties

IUPAC Name

2-hydroxy-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S2/c20-11-5-3-4-10(8-11)9-14-16(23)19(17(24)25-14)18-15(22)12-6-1-2-7-13(12)21/h1-9,20-21H,(H,18,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKKOTKDLFOPEZ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-hydroxy-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with potential therapeutic applications. This compound belongs to the thiazolidinone class, which is known for its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article explores the biological activity of this compound based on available literature and research findings.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that thiazolidinone derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

In a comparative study, several synthesized thiazolidinone derivatives were evaluated for their antibacterial efficacy. The results indicated that these compounds could inhibit bacterial growth effectively, often outperforming conventional antibiotics like tetracycline .

Antifungal Activity

Similar to its antibacterial properties, the compound also displays antifungal activity. A study evaluating various thiazolidinone derivatives reported their effectiveness against fungi such as Aspergillus niger and Candida albicans . The zone of inhibition for these compounds was measured at different concentrations, showing promising results that suggest potential therapeutic applications in treating fungal infections .

Synthesis and Evaluation of Biological Activity

A significant study focused on the synthesis of thiazolidinone derivatives incorporated into benzamide structures. These derivatives were subjected to biological testing against a panel of bacterial and fungal pathogens. The results highlighted:

CompoundBacterial StrainZone of Inhibition (mm)
3aStaphylococcus aureus22
3bEscherichia coli19
3cBacillus subtilis21
3dKlebsiella pneumoniae20

The data indicates that modifications to the thiazolidinone structure can enhance antibacterial potency significantly .

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties
    • Thiazolidinone derivatives, including the compound in focus, have demonstrated antimicrobial activity against a range of pathogens. Studies indicate that these compounds can inhibit bacterial growth and show potential as antibacterial agents.
  • Antioxidant Activity
    • The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals, thereby exhibiting significant antioxidant properties. This activity is crucial for preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects
    • Research has indicated that thiazolidinones can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The compound may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions like arthritis.
  • Anticancer Potential
    • Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism may involve the modulation of cell signaling pathways associated with cancer progression.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis in cancer cells

Synthesis and Derivatives

The synthesis of 2-hydroxy-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide involves multi-step reactions that modify the thiazolidinone core. Variations in substituents can lead to derivatives with enhanced biological activities, making them valuable in drug discovery.

Q & A

Q. What are the standard synthesis protocols for this thiazolidinone derivative, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process starting with condensation of a substituted benzaldehyde with a thiazolidinone precursor. Key steps include:

  • Knoevenagel condensation : Formation of the benzylidene-thiazolidinone core under reflux in ethanol with catalytic piperidine.
  • Amide coupling : Reaction with 2-hydroxybenzamide using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF . Optimization strategies:
  • Vary catalysts (e.g., Lewis acids like ZnCl₂) to improve yield.
  • Adjust solvent polarity (e.g., THF vs. DCM) to control reaction kinetics.
  • Monitor purity via TLC and confirm final structure using NMR (¹H/¹³C) and HRMS .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • X-ray crystallography : Resolves stereochemistry of the (5Z)-configured benzylidene group and hydrogen bonding patterns (e.g., O–H⋯S interactions) .
  • NMR spectroscopy : ¹H NMR detects aromatic protons (δ 6.8–7.9 ppm) and the thioxo group (δ 3.2–3.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and thione (C=S, ~195 ppm) .
  • Mass spectrometry : HRMS (ESI+) provides exact mass (e.g., [M+H]⁺ calculated for C₁₈H₁₃N₂O₃S₂: 393.0321) .

Q. How is initial biological activity screening typically conducted for this compound?

  • In vitro assays :
  • Antimicrobial : Broth microdilution (MIC against S. aureus and C. albicans) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
    • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or hydrolases (e.g., acetylcholinesterase) .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing the (5Z)-configured heterocyclic system?

  • Stereochemical control : Use polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) to favor Z-isomer formation via kinetic control .
  • Byproduct mitigation : Employ column chromatography (silica gel, ethyl acetate/hexane) to separate Z/E isomers. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies resolve low solubility and bioavailability in biological assays?

  • Formulation : Use surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes .
  • Prodrug design : Introduce ester or phosphate groups at the 2-hydroxybenzamide moiety to enhance hydrophilicity .

Q. How should contradictory results in biological activity (e.g., antimicrobial vs. anticancer) be analyzed?

  • Dose-response profiling : Re-test activity across a wider concentration range (e.g., 0.1–100 μM) to identify off-target effects.
  • Mechanistic studies :
  • ROS generation assays to differentiate cytotoxic vs. cytostatic effects.
  • Transcriptomic profiling (RNA-seq) to identify pathways modulated at varying doses .

Q. What experimental approaches identify molecular targets of this compound?

  • Pull-down assays : Immobilize the compound on agarose beads and incubate with cell lysates. Identify bound proteins via LC-MS/MS .
  • Molecular docking : Screen against kinase libraries (e.g., PDB entries 2J5M, 3POZ) to predict binding to ATP pockets .

Q. How do structural modifications (e.g., substituents on the benzylidene ring) influence bioactivity?

Substituent PositionBioactivity Trend (vs. Parent Compound)Reference
3-Hydroxy (parent)Baseline IC₅₀: 12 μM (EGFR)
4-Methoxy↓ Anticancer activity (IC₅₀: 28 μM)
2-Chloro-6-fluoro↑ Antimicrobial (MIC: 2 μg/mL vs. 8 μg/mL)
  • Methodology : Synthesize analogs via Suzuki-Miyaura cross-coupling or nucleophilic substitution. Test SAR using standardized assays .

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